molecular formula C9H12BrNO B12983211 2-Amino-2-(3-bromo-5-methylphenyl)ethanol

2-Amino-2-(3-bromo-5-methylphenyl)ethanol

Cat. No.: B12983211
M. Wt: 230.10 g/mol
InChI Key: XAUZWKSXIGGIJE-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-5-methylphenyl)ethanol typically involves the bromination of 3-methylphenylethanol followed by amination. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The brominated product is then subjected to nucleophilic substitution with ammonia to introduce the amino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-5-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide in the presence of copper catalysts.

Major Products Formed

    Oxidation: 2-Amino-2-(3-bromo-5-methylphenyl)acetone.

    Reduction: 2-Amino-2-(3-bromo-5-methylphenyl)ethylamine.

    Substitution: 2-Amino-2-(3-azido-5-methylphenyl)ethanol.

Scientific Research Applications

2-Amino-2-(3-bromo-5-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-chloro-5-methylphenyl)ethanol
  • 2-Amino-2-(3-fluoro-5-methylphenyl)ethanol
  • 2-Amino-2-(3-iodo-5-methylphenyl)ethanol

Uniqueness

2-Amino-2-(3-bromo-5-methylphenyl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

2-amino-2-(3-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3

InChI Key

XAUZWKSXIGGIJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CO)N

Origin of Product

United States

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